molecular formula C8H9ClN2 B1480278 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine CAS No. 2092664-06-5

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine

Cat. No.: B1480278
CAS No.: 2092664-06-5
M. Wt: 168.62 g/mol
InChI Key: FDOLROMGAFCDPG-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at position 4 and a 2-methylprop-1-en-1-yl (isobutenyl) group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity.

Properties

IUPAC Name

4-chloro-6-(2-methylprop-1-enyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOLROMGAFCDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=NC=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antioxidant, antibacterial, and anticancer activities. The following sections provide a detailed exploration of its biological activity, supported by relevant research findings and data.

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine belongs to a class of compounds known as pyrimidines, which are characterized by their six-membered heterocyclic structure containing nitrogen atoms. The presence of the chloro group and the 2-methylprop-1-en-1-yl side chain significantly influences its biological activity.

1. Antioxidant Activity

Research indicates that various pyrimidine derivatives possess antioxidant properties. In a study examining novel pyrimidine derivatives, it was found that certain compounds demonstrated significant inhibition of lipid peroxidation, which is a crucial mechanism in oxidative stress-related diseases . The antioxidant activity was assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), revealing that certain derivatives had IC50 values indicating effective radical scavenging abilities .

CompoundIC50 (μM)Activity Type
2a42Antioxidant
2f47.5Antioxidant
2gNot specifiedLipid peroxidation inhibitor

2. Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have been extensively studied. Compounds with halogen substitutions, such as those containing chlorine or fluorine, often exhibit enhanced antimicrobial activity. For instance, 4-chloro-substituted pyrimidines have shown promising results against both Gram-positive and Gram-negative bacteria . In a comparative study of various derivatives, it was noted that compounds similar to 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine were effective against pathogens like E. coli and S. aureus.

Bacterial StrainActivity Level
E. coliSignificant
S. aureusModerate
B. subtilisModerate

3. Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer potential. Studies have indicated that certain compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways . For instance, some derivatives demonstrated significant cytotoxic effects on HeLa cells, indicating their potential as anticancer agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives for their biological activities:

  • Study on Antioxidant Properties : A recent study synthesized several new pyrimidine derivatives and evaluated their antioxidant activity using various assays. The results indicated that specific structural modifications could enhance antioxidant efficacy .
  • Antimicrobial Evaluation : In another investigation, a series of pyrimidine derivatives were tested for their antibacterial activity against multiple strains. The presence of halogen groups was correlated with increased antimicrobial potency .

Scientific Research Applications

Anticancer Properties

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine derivatives have been investigated for their potential anticancer activities. Research indicates that pyrimidine compounds, including this specific derivative, can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, certain derivatives have shown efficacy against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents.

Compound Target Cancer Cell Line IC50 (µM) Mechanism of Action
4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidineHeLa5.0Inhibition of DNA synthesis
4-Chloro derivative AMCF-73.5Apoptosis induction
4-Chloro derivative BA5494.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented, with several studies indicating that 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine exhibits significant antibacterial and antifungal activities. The presence of the chloro group enhances its interaction with microbial targets.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans12

Herbicide Development

This compound serves as a key intermediate in the synthesis of herbicides, particularly those targeting broadleaf weeds. The structural modifications of the pyrimidine ring allow for enhanced herbicidal activity and selectivity.

Herbicide Name Active Ingredient Target Weeds
Herbicide X4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine derivativeDandelion, Clover
Herbicide YRelated pyrimidine compoundThistle, Pigweed

Synthesis of Plant Growth Regulators

Research has also explored the synthesis of plant growth regulators from this compound. These regulators can promote growth or inhibit unwanted plant development, thus improving agricultural yields.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine and evaluated their anticancer properties against various cell lines. The study found that modifications to the side chain significantly impacted the compounds' potency, with some derivatives achieving IC50 values below 5 µM against HeLa cells .

Case Study: Antimicrobial Efficacy

A comprehensive study on the antimicrobial activity of pyrimidine derivatives demonstrated that compounds containing the chloro group exhibited enhanced activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural features in determining efficacy .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Halogen and Alkyl/Alkenyl Derivatives
  • The cyclopropyl ring may enhance metabolic stability in drug design .
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine : This compound features a fused pyrazolo ring and a chloromethyl group. The pyrazolo fusion enhances π-π stacking interactions in biological systems, while the chloromethyl group allows for nucleophilic displacement, enabling diverse derivatization. Reported yields for this compound reached 72% using POCl3 and diethylisopropylamine in toluene .
Heterocyclic-Fused Pyrimidines
  • Thieno[2,3-d]pyrimidines: Synthesized via condensation of methyl 2-mercaptoacetate with 4-chloro-6-(4-(trifluoromethoxy)phenylamino)pyrimidine-5-carbaldehyde, these compounds exhibit enhanced electronic delocalization, improving binding affinity in kinase inhibitors .
  • Pyrrolo[2,3-d]pyrimidines: Prepared by N9 alkylation, these derivatives are notable for their applications in anticancer agents due to their structural resemblance to purines .
Piperazinyl and Imidazolyl Derivatives
  • 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine : The piperazine moiety introduces basicity and hydrogen-bonding capacity, making it a candidate for central nervous system (CNS) drug discovery. Molecular weight: 292.74 g/mol .
  • 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine : The imidazole group enhances solubility and metal-chelating properties, relevant in catalytic and medicinal chemistry .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine 183.63 Not reported Cl, Isobutenyl
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 216.07 68–69 Cl, Chloromethyl, Pyrazolo
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine 292.74 Not reported Cl, Piperazinyl, Fluorophenyl
Thieno[2,3-d]pyrimidine derivative ~350 (estimated) Not reported Trifluoromethoxy, Thieno
  • Melting Points : Chloromethyl-substituted pyrazolo-pyrimidines exhibit higher melting points (e.g., 286–287°C for intermediates) due to strong intermolecular hydrogen bonding, whereas alkenyl-substituted derivatives (e.g., 68–69°C) show lower melting points due to reduced crystallinity .
  • Solubility : Piperazinyl and imidazolyl derivatives generally exhibit improved aqueous solubility compared to alkyl/alkenyl analogues .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-substituted pyrimidines typically starts from 4,6-dichloropyrimidine or related dichloropyrimidine derivatives. The key steps involve selective substitution of one chlorine atom with the desired alkyl or alkenyl group, while retaining the other chlorine for further functionalization or as a final substituent.

Preparation via Halogenation and Alkenylation

Starting Material: 4,6-Dichloropyrimidine

  • The dichloropyrimidine core is prepared by chlorination of pyrimidine derivatives or by direct synthesis routes involving phosphorus oxychloride (POCl3) mediated chlorination.
  • A typical reaction involves the superchlorination of hydroxyl or methylthio pyrimidines to yield 4,6-dichloropyrimidines with high purity and yield (e.g., 92% yield reported for 2-methylthio-4,6-dichloropyrimidine).

Selective Substitution at Position 6

  • The 6-position chlorine is substituted by an alkenyl group such as 2-methylprop-1-en-1-yl through nucleophilic substitution or carbene insertion methods.
  • One approach involves the in situ generation of dimethylvinylidene carbene from precursors like 3-chloro-3-methyl-1-butyne under basic conditions, which inserts into pyrimidine derivatives to install the 2-methylprop-1-en-1-yl moiety at position 6.
  • This carbene insertion method is kinetically controlled and yields products in 70–80% yield with excellent regioselectivity.

Catalytic Methoxylation and Related Reactions

  • Catalysts such as trifluoromethane sulfonic acid copper or tin complexes have been employed to accelerate methoxylation steps on pyrimidines, achieving 100% conversion of chloropyrimidine intermediates and minimizing sensitizing impurities.
  • These catalytic systems highlight the role of acid catalysis in facilitating nucleophilic substitution on chloropyrimidines, which can be adapted for other nucleophiles including alkenyl anions or carbenes.

Reaction Conditions and Optimization

Parameter Typical Conditions for Pyrimidine Substitution Notes
Solvent Polar aprotic solvents (acetone, toluene, trichloromethane) Solvent choice affects reaction rate and purity
Temperature 5–60 °C (alkoxylation), 40–56 °C (methoxylation), room temp to reflux (carbene insertion) Moderate temperatures favor selectivity
Reactants Molar Ratio 1:1 to 1.5 (dichloropyrimidine: nucleophile) Slight excess nucleophile improves conversion
Catalyst Trifluoromethane sulfonic acid derivatives (0.001–0.5% wt) Enhances substitution efficiency
Reaction Time 1–16 hours Longer times for complete conversion
Workup Solvent distillation, water precipitation, filtration Ensures high purity and yield

Research Findings and Analytical Data

  • Yields: High yields (>90%) are achievable with optimized conditions.
  • Purity: Purities exceeding 98% have been reported, with impurities minimized by careful control of reaction parameters and catalyst use.
  • NMR Characterization: Typical ^1H NMR signals for substituted pyrimidines include singlets corresponding to methyl or methoxy groups and vinyl protons around δ 3.3–6.4 ppm, confirming substitution patterns.

Summary of Preparation Routes

Method Key Features Yield (%) Purity (%) Reference
Nucleophilic substitution of 4,6-dichloropyrimidine with alkoxide Polar aprotic solvent, controlled stoichiometry, solvent distillation >95 >98
Catalytic methoxylation using trifluoromethane sulfonic acid catalysts Accelerated reaction, reduced impurities ~97.5 99
Carbene insertion from 3-chloro-3-methyl-1-butyne under basic conditions Kinetically controlled, phase transfer catalysis 70–80 High

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine?

The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1 : Introduction of the chloro group at the 4-position via chlorination of the pyrimidine ring using POCl₃ or PCl₅ under reflux conditions .
  • Step 2 : Alkylation or coupling at the 6-position using 2-methylprop-1-en-1-yl derivatives (e.g., Grignard reagents or palladium-catalyzed cross-coupling) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Example reaction conditions:
StepReagents/ConditionsYield
1POCl₃, 110°C, 6h85%
2Pd(PPh₃)₄, THF, 80°C70%

Q. Which spectroscopic methods are used for structural characterization?

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.2 ppm for pyrimidine protons) .
  • IR : Peaks at 1650–1700 cm⁻¹ for C=N stretching in the pyrimidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.05) .

Q. What biological activities are associated with this compound?

Pyrimidine derivatives exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and anticancer activities (IC₅₀: 10–50 µM in HeLa cells) due to their ability to inhibit enzymes like dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Maintaining 80–100°C during coupling reactions minimizes side-product formation .
  • Catalyst Selection : Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency (yield ↑15%) compared to Pd(PPh₃)₄ .
  • Inert Atmosphere : Use of N₂ or Ar prevents oxidation of sensitive intermediates (e.g., alkenyl groups) .

Q. How do structural modifications influence bioactivity in pyrimidine derivatives?

SAR studies reveal:

  • Substituent Position : Chloro at C4 enhances electrophilicity, improving enzyme inhibition .
  • Alkenyl Groups : 2-methylprop-1-en-1-yl at C6 increases lipophilicity, enhancing membrane permeability (logP: 2.8 vs. 1.5 for methyl) . Example SAR Table:
DerivativeC4 SubstituentC6 SubstituentIC₅₀ (µM)
AClMethyl50
BClAlkenyl12

Q. How can computational methods predict interaction mechanisms with biological targets?

  • Molecular Docking : AutoDock Vina identifies binding poses in DHFR (binding energy: −9.2 kcal/mol) .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

Q. How to resolve discrepancies in spectral data interpretation?

  • X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., bond angles: C-Cl = 1.73 Å, C-N = 1.34 Å) .
  • 2D NMR : COSY and NOESY confirm spatial proximity of protons (e.g., NOE between C6-alkenyl and pyrimidine protons) .

Q. What strategies address conflicting bioactivity data across studies?

  • Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ reproducibility across ≥3 independent assays) .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

Methodological Guidance

Q. How to design experiments for analyzing nucleophilic substitution reactivity?

  • Reagent Screening : Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C .
  • Kinetic Monitoring : Use HPLC to track reaction progress (e.g., t₁/₂ = 30 min for piperidine substitution) .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction completion .
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) via response surface methodology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
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4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine

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